molecular formula C15H16O3 B14553942 Naphtho[2,3-b]furan-8(5H)-one, 6,7-dihydro-9-hydroxy-3,4,5-trimethyl- CAS No. 62192-92-1

Naphtho[2,3-b]furan-8(5H)-one, 6,7-dihydro-9-hydroxy-3,4,5-trimethyl-

Cat. No.: B14553942
CAS No.: 62192-92-1
M. Wt: 244.28 g/mol
InChI Key: NDJUBPMEWUVPGM-UHFFFAOYSA-N
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Description

Naphtho[2,3-b]furan-8(5H)-one, 6,7-dihydro-9-hydroxy-3,4,5-trimethyl- is a complex organic compound belonging to the naphthofuran family This compound is characterized by its unique structure, which includes a naphthofuran core with various functional groups attached

Properties

CAS No.

62192-92-1

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

9-hydroxy-3,4,5-trimethyl-6,7-dihydro-5H-benzo[f][1]benzofuran-8-one

InChI

InChI=1S/C15H16O3/c1-7-4-5-10(16)13-11(7)9(3)12-8(2)6-18-15(12)14(13)17/h6-7,17H,4-5H2,1-3H3

InChI Key

NDJUBPMEWUVPGM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C2=C1C(=C3C(=COC3=C2O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[2,3-b]furan-8(5H)-one, 6,7-dihydro-9-hydroxy-3,4,5-trimethyl- typically involves multi-step organic reactions. One common method involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins . This reaction is catalyzed by commercially available Pd/C without the need for oxidants or hydrogen acceptors, making it an environmentally friendly approach .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. The use of palladium-catalyzed reactions is likely to be a key component in any industrial process due to its efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-b]furan-8(5H)-one, 6,7-dihydro-9-hydroxy-3,4,5-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of naphtho[2,3-b]furan, such as naphtho[2,3-b]furan-4,9-diones and other substituted naphthofurans .

Scientific Research Applications

Naphtho[2,3-b]furan-8(5H)-one, 6,7-dihydro-9-hydroxy-3,4,5-trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphtho[2,3-b]furan-8(5H)-one, 6,7-dihydro-9-hydroxy-3,4,5-trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[2,3-b]furan-8(5H)-one, 6,7-dihydro-9-hydroxy-3,4,5-trimethyl- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

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